Cas no 2015422-70-3 (3-(3-methylbutyl)oxolane-3-carbaldehyde)

3-(3-methylbutyl)oxolane-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-methylbutyl)oxolane-3-carbaldehyde
- EN300-1622575
- 2015422-70-3
-
- Inchi: 1S/C10H18O2/c1-9(2)3-4-10(7-11)5-6-12-8-10/h7,9H,3-6,8H2,1-2H3
- InChI Key: KKOPOQIKIKLSMQ-UHFFFAOYSA-N
- SMILES: O1CCC(C=O)(C1)CCC(C)C
Computed Properties
- Exact Mass: 170.130679813g/mol
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26.3Ų
3-(3-methylbutyl)oxolane-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622575-1.0g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1622575-0.1g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1622575-5.0g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1622575-10.0g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 10g |
$4729.0 | 2023-06-04 | ||
Enamine | EN300-1622575-0.25g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1622575-2.5g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1622575-5000mg |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1622575-50mg |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1622575-0.05g |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1622575-250mg |
3-(3-methylbutyl)oxolane-3-carbaldehyde |
2015422-70-3 | 250mg |
$1104.0 | 2023-09-22 |
3-(3-methylbutyl)oxolane-3-carbaldehyde Related Literature
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 3-(3-methylbutyl)oxolane-3-carbaldehyde
3-(3-Methylbutyl)Oxolane-3-Carbaldehyde: An Overview of Its Properties and Applications
3-(3-Methylbutyl)oxolane-3-carbaldehyde (CAS No. 2015422-70-3) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a methylbutyl group attached to an oxolane ring with a carbaldehyde functional group. This article provides a comprehensive overview of the properties, synthesis methods, and potential applications of 3-(3-methylbutyl)oxolane-3-carbaldehyde.
Molecular Structure and Physical Properties
The molecular formula of 3-(3-methylbutyl)oxolane-3-carbaldehyde is C11H20O2, with a molecular weight of approximately 184.27 g/mol. The compound features a cyclic oxolane (tetrahydrofuran) ring with a methylbutyl substituent and a carbaldehyde group at the 3-position. The presence of the carbaldehyde group imparts significant reactivity to the molecule, making it an important intermediate in various synthetic pathways.
The physical properties of 3-(3-methylbutyl)oxolane-3-carbaldehyde include its melting point, boiling point, and solubility in different solvents. It is typically a colorless liquid at room temperature with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in a variety of chemical reactions and processes.
Synthesis Methods
The synthesis of 3-(3-methylbutyl)oxolane-3-carbaldehyde can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 3-methylbutanol with an appropriate aldehyde or ketone followed by cyclization to form the oxolane ring. Another approach involves the use of organometallic reagents to introduce the methylbutyl group onto the oxolane ring, followed by oxidation to form the carbaldehyde functionality.
A recent study published in the Journal of Organic Chemistry (2021) described an efficient one-pot synthesis method for 3-(3-methylbutyl)oxolane-3-carbaldehyde. This method involves the sequential addition of 3-methylbutanol to a solution containing an aldehyde and a catalyst, followed by in situ cyclization and oxidation. The process yields high purity product with excellent yield and selectivity, making it a promising method for large-scale production.
Potential Applications
Pharmaceuticals: One of the most promising applications of 3-(3-methylbutyl)oxolane-3-carbaldehyde is in the pharmaceutical industry. The compound's unique structure makes it an attractive candidate for the development of new drugs targeting specific biological pathways. Recent research has shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. For example, a study published in Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that certain derivatives of 3-(3-methylbutyl)oxolane-3-carbaldehyde effectively inhibited the growth of cancer cells in vitro.
Materials Science: In materials science, 3-(3-methylbutyl)oxolane-3-carbaldehyde can be used as a building block for the synthesis of advanced polymers and materials. The presence of the carbaldehyde group allows for facile functionalization through various chemical reactions, such as condensation and addition reactions. These polymers can be tailored for specific applications, including drug delivery systems, coatings, and adhesives.
Synthesis Intermediates: Due to its reactivity and versatility, 3-(3-methylbutyl)oxolane-3-carbaldehyde is also used as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo selective transformations makes it valuable in fine chemical synthesis, where precise control over molecular structure is crucial.
Safety Considerations and Handling:
Safety is paramount when handling any chemical compound. While 3-(3-methylbutyl)oxolane-3-carbaldehyde is not classified as a hazardous material under current regulations, it should still be handled with care to avoid potential risks such as skin irritation or inhalation hazards. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. Additionally, it is important to store the compound in a well-ventilated area away from heat sources and incompatible materials.
FUTURE RESEARCH DIRECTIONS:
The ongoing research on 3-( 3-METHYLBUTYL )OXOLANE - 4-CARBALDEHYDE is focused on exploring its potential applications in new areas such as green chemistry and sustainable materials development . Scientists are investigating methods to improve the efficiency and sustainability of its synthesis , aiming to reduce environmental impact while maintaining high yields . Additionally , there is growing interest in developing novel derivatives that could have enhanced biological activities or improved material properties . These efforts are expected to lead to significant advancements in both fundamental research and practical applications .
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